3,4-difluoro-1H-pyrrole-2-carboxylic Acid
Overview
Description
3,4-Difluoro-1H-pyrrole-2-carboxylic Acid is a heterocyclic organic compound that features a pyrrole ring substituted with two fluorine atoms at the 3 and 4 positions and a carboxylic acid group at the 2 position
Mechanism of Action
Target of Action
It’s worth noting that pyrrole derivatives, which include 3,4-difluoro-1h-pyrrole-2-carboxylic acid, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that pyrrole derivatives interact with their targets, leading to various changes .
Biochemical Pathways
Pyrrole derivatives are known to possess various biological activities, affecting a wide range of pathways .
Result of Action
Pyrrole derivatives are known to exhibit a range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-1H-pyrrole-2-carboxylic Acid typically involves the fluorination of pyrrole derivatives. One common method includes the reaction of 3,4-difluoropyrrole with carbon dioxide under high pressure to introduce the carboxylic acid group. Another approach involves the use of difluoromethylated intermediates which are then cyclized to form the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity. Catalysts and solvents are often optimized to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the pyrrole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Pyrrole derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
3,4-Difluoro-1H-pyrrole-2-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
3,4-Difluoropyrrole: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
1H-Pyrrole-2-carboxylic Acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.
3,4-Dichloro-1H-pyrrole-2-carboxylic Acid: Substituted with chlorine atoms instead of fluorine, leading to different reactivity and applications.
Uniqueness: 3,4-Difluoro-1H-pyrrole-2-carboxylic Acid is unique due to the presence of both fluorine atoms and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activity. The fluorine atoms can enhance the compound’s stability and binding affinity, while the carboxylic acid group allows for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
3,4-difluoro-1H-pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2/c6-2-1-8-4(3(2)7)5(9)10/h1,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPLWPKNISNOGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N1)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445948 | |
Record name | 3,4-difluoro-1H-pyrrole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160561-81-9 | |
Record name | 3,4-difluoro-1H-pyrrole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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